Methyl 5,6-Dichloronicotinate
Overview
Description
Methyl 5,6-Dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of Methyl 5,6-Dichloronicotinate involves the addition of 4.45 mL of sulfuric acid to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol. The mixture is refluxed under heating and stirring for 18 hours. After cooling to 4° C, it is neutralized with a saturated sodium bicarbonate solution, and methanol is concentrated under reduced pressure.Molecular Structure Analysis
The molecular structure of Methyl 5,6-Dichloronicotinate is represented by the formula C7H5Cl2NO2 . More detailed structural information can be obtained from resources like ChemSpider and PubChem .Physical And Chemical Properties Analysis
Methyl 5,6-Dichloronicotinate is a white to yellow solid . It has a molecular weight of 206.03 . The compound is typically stored at room temperature .Scientific Research Applications
Biotransformation and Hydroxylation
A study by Tinschert et al. (2000) described the enzymatic activity of Ralstonia/Burkholderia sp. strain DSM 6920, capable of hydroxylating Methyl 5,6-Dichloronicotinate and similar compounds. This study shows the potential use of this bacterial strain in the preparation of hydroxylated heterocyclic carboxylic acid derivatives, highlighting its application in microbial production of such compounds (Tinschert et al., 2000).
Regioselective Nucleophilic Aromatic Substitution
Shi et al. (2006) reported the highly regioselective DABCO-catalyzed nucleophilic aromatic substitution reaction of Methyl 5,6-Dichloronicotinate with phenols. This finding is significant for synthetic chemistry, as it describes a method for the selective formation of specific ethers, which could have implications in the synthesis of complex molecules (Shi et al., 2006).
Cross-Coupling Reactions
Houpis et al. (2010) discussed the use of the carboxylic acid anion moiety in cross-coupling reactions of Methyl 5,6-Dichloronicotinate, demonstrating its utility in the selective production of substituted nicotinic acids. This study provides insights into the versatile applications of Methyl 5,6-Dichloronicotinate in organic synthesis (Houpis et al., 2010).
Solid-Liquid Equilibrium Behavior
Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid, a related compound, in various solvents. Their findings on solubility and thermodynamic properties could provide valuable data for understanding and optimizing the use of Methyl 5,6-Dichloronicotinate in different solvent systems (Guo et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 5,6-dichloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZINXYBRIQTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381956 | |
Record name | Methyl 5,6-Dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-Dichloronicotinate | |
CAS RN |
56055-54-0 | |
Record name | Methyl 5,6-Dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5,6-dichloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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